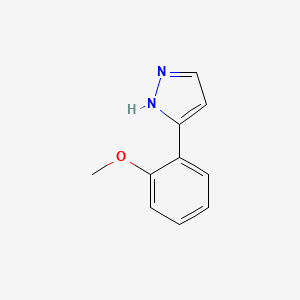![molecular formula C15H14N2O6 B1597742 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzol CAS No. 96315-08-1](/img/structure/B1597742.png)
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzol
Übersicht
Beschreibung
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene is a useful research compound. Its molecular formula is C15H14N2O6 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Elektronik
Die molekulare Struktur von MNPEOB deutet auf einen potenziellen Einsatz in der organischen Elektronik hin, insbesondere bei der Entwicklung von organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs). Seine Nitrogruppen könnten Ladungstransferprozesse erleichtern, die für eine effiziente Energieumwandlung unerlässlich sind .
Nichtlineare Optik
MNPEOB könnte aufgrund seiner aromatischen und Nitro-Funktionellen Gruppen Anwendungen in der nichtlinearen Optik finden. Diese Gruppen können zu den nichtlinearen optischen Eigenschaften eines Materials beitragen, die für Anwendungen wie optisches Schalten und Modulation entscheidend sind .
Sensoren und Detektion
Aufgrund seines Potenzials zur Bildung von π-π-Komplexen mit anderen aromatischen Verbindungen könnte MNPEOB in chemischen Sensoren zur Erkennung des Vorhandenseins bestimmter organischer Verbindungen eingesetzt werden, wobei seine Ladungstransfereigenschaften genutzt werden .
Wirkmechanismus
Target of Action
The primary targets of 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene are the benzene ring structures in organic compounds . The compound interacts with these structures, leading to a series of chemical reactions .
Mode of Action
The compound operates through a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the SN1 pathway, which involves the resonance-stabilized carbocation . This pathway is typically seen in reactions involving 2° and 3° benzylic halides .
Pharmacokinetics
It is known that the compound is soluble in some organic solvents, such as dichloromethane and ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene can be influenced by environmental factors. For instance, the presence of certain solvents can affect its solubility and, consequently, its efficacy and stability .
Eigenschaften
IUPAC Name |
4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-11-6-7-13(17(20)21)15(10-11)23-9-8-22-14-5-3-2-4-12(14)16(18)19/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJQXRXZOFGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376703 | |
| Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-08-1 | |
| Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)


![2-[(4-Chlorophenyl)sulfonyl]ethanethioamide](/img/structure/B1597677.png)



